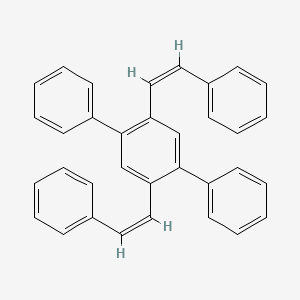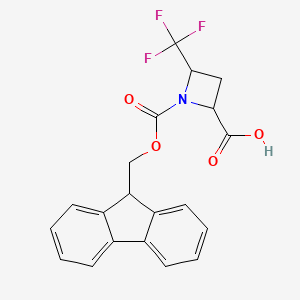
4-Methyl-2-(piperazin-1-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(piperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)pyridin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions, followed by purification steps such as extraction with organic solvents and recrystallization. The use of activated carbon for decolorization and the removal of impurities is also common .
化学反应分析
Types of Reactions
4-Methyl-2-(piperazin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and pyridine derivatives, which can be further utilized in pharmaceutical synthesis .
科学研究应用
4-Methyl-2-(piperazin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity of the compound to its target, thereby modulating biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine structure but differs in the position of the substituents.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Another closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-2-(piperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
4-methyl-2-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-8-2-3-13-10(9(8)11)14-6-4-12-5-7-14/h2-3,12H,4-7,11H2,1H3 |
InChI 键 |
QSRNIGTXEBVVJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)N2CCNCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)

![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)


![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
